molecular formula C5H7N3O B1266373 3-Amino-6-methoxypyridazine CAS No. 7252-84-8

3-Amino-6-methoxypyridazine

Cat. No.: B1266373
CAS No.: 7252-84-8
M. Wt: 125.13 g/mol
InChI Key: YPWBPONDYDVMLX-UHFFFAOYSA-N
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Description

3-Amino-6-methoxypyridazine is an organic compound with the molecular formula C5H7N3O It is a derivative of pyridazine, characterized by the presence of an amino group at the 3-position and a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-6-methoxypyridazine typically involves the reaction of 3-amino-6-chloropyridazine with sodium methoxide in methanol. The reaction is catalyzed by cuprous iodide and carried out under sealed conditions at elevated temperatures (120-160°C) for several hours. After the reaction, the mixture is cooled, filtered, and the product is recrystallized to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reaction conditions are carefully controlled to maximize yield and purity, and the process is designed to be scalable and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-methoxypyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Condensation Reactions: It can form condensation products with other reactive compounds.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halogenated compounds can yield halogenated derivatives of this compound .

Mechanism of Action

The mechanism of action of 3-Amino-6-methoxypyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

  • 3-Amino-6-chloropyridazine
  • 3-Amino-6-hydroxypyridazine
  • 3-Chloro-6-methoxypyridazine

Comparison: 3-Amino-6-methoxypyridazine is unique due to the presence of both an amino group and a methoxy group, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in various synthetic and medicinal applications .

Properties

IUPAC Name

6-methoxypyridazin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-9-5-3-2-4(6)7-8-5/h2-3H,1H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPWBPONDYDVMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00222846
Record name 6-Methoxypyridazin-3-amine
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Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7252-84-8
Record name 3-Amino-6-methoxypyridazine
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Record name 6-Methoxypyridazin-3-amine
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Record name 7252-84-8
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Record name 6-Methoxypyridazin-3-amine
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Record name 6-methoxypyridazin-3-amine
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Record name 6-METHOXYPYRIDAZIN-3-AMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is the N-oxidation of 3-amino-6-methoxypyridazine significant in the context of drug development?

A1: [, ] N-oxidation is a common metabolic pathway for many drugs, and understanding how a molecule undergoes this process can provide insights into its potential metabolites and their activity. In the case of this compound, research shows that it exclusively forms the 2-oxide product upon N-oxidation. [] This selectivity is important because different N-oxides of a compound can exhibit varying pharmacological profiles, including differences in activity, toxicity, and ADME properties. By knowing the specific N-oxide formed, researchers can better predict the behavior of the parent compound and its potential metabolites in biological systems.

Q2: What motivated the synthesis of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, and what is the potential relevance of this compound in this context?

A2: Researchers synthesized a series of N-(6-alkoxy-3-pyridazinyl)-5-nitro-2-furamide derivatives, including those derived from this compound, to investigate their antimicrobial activity. [] This research was inspired by the known antimicrobial effects of 5-nitro-2-furfural derivatives and the use of this compound as a structural component in the antimicrobial drug sulfamethoxypyridazine. [] The study aimed to explore whether incorporating the 6-alkoxy-3-pyridazinyl moiety, particularly from this compound, into the 5-nitro-2-furamide structure could lead to compounds with enhanced antimicrobial properties. This approach highlights the structure-activity relationship (SAR) studies, where modifications to a core structure are explored to optimize its biological activity.

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